Cas no 32016-31-2 (benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
- EN300-1624162
- 32016-31-2
-
- インチ: 1S/C12H13N3O2/c1-15-11(13)10(7-14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3
- InChIKey: NZFFCHURURLYST-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=NN(C)C=1N)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 231.100776666g/mol
- どういたいしつりょう: 231.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 70.1Ų
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1624162-1.0g |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 1g |
$914.0 | 2023-06-04 | ||
Enamine | EN300-1624162-0.25g |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 0.25g |
$840.0 | 2023-06-04 | ||
Enamine | EN300-1624162-50mg |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 50mg |
$528.0 | 2023-09-22 | ||
Enamine | EN300-1624162-100mg |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 100mg |
$553.0 | 2023-09-22 | ||
Enamine | EN300-1624162-5000mg |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 5000mg |
$1821.0 | 2023-09-22 | ||
Enamine | EN300-1624162-10000mg |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 10000mg |
$2701.0 | 2023-09-22 | ||
Enamine | EN300-1624162-0.05g |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 0.05g |
$768.0 | 2023-06-04 | ||
Enamine | EN300-1624162-0.5g |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 0.5g |
$877.0 | 2023-06-04 | ||
Enamine | EN300-1624162-250mg |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 250mg |
$579.0 | 2023-09-22 | ||
Enamine | EN300-1624162-2500mg |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 2500mg |
$1230.0 | 2023-09-22 |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 関連文献
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Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateに関する追加情報
Introduction to Benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 32016-31-2)
Benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a compound with the chemical formula C12H13N3O2, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its unique CAS number 32016-31-2, has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of both an amino group and a carboxylate moiety makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of bioactive agents.
The structural framework of benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate consists of a pyrazole core, which is a heterocyclic aromatic compound known for its broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of substituents such as an amino group at the 5-position and a methyl group at the 1-position enhances the compound's reactivity and functionality, making it a valuable building block in synthetic chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole scaffolds. The compound benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has been explored in various studies for its potential to serve as a precursor in the synthesis of more complex drug candidates. For instance, researchers have investigated its utility in generating derivatives that target specific biological pathways involved in diseases such as cancer and neurodegenerative disorders.
The carboxylate group in benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate not only contributes to its solubility in polar solvents but also provides a site for further functionalization through esterification or amidation reactions. These modifications can lead to the development of new drugs with improved pharmacokinetic properties and enhanced therapeutic efficacy. The benzyl moiety, on the other hand, serves as a protecting group that can be later removed under specific conditions, allowing for greater control over the synthesis process.
One of the most compelling aspects of benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is its role in the development of targeted therapies. Pyrazole derivatives have shown promise in inhibiting key enzymes and receptors involved in disease progression. For example, studies have demonstrated that certain pyrazole-based compounds can selectively inhibit kinases, which are often overexpressed in cancer cells. By leveraging the structural flexibility of this compound, scientists aim to design molecules that can precisely interact with biological targets, thereby minimizing side effects and improving patient outcomes.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in drug development. The ability to modify its core structure allows for the creation of a diverse library of compounds that can be screened for biological activity. High-throughput screening (HTS) techniques have been employed to identify derivatives with potent effects against various diseases. This approach has led to the discovery of several lead compounds that are now undergoing further optimization and clinical evaluation.
Advances in computational chemistry have also played a crucial role in understanding the behavior of benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and its derivatives. Molecular modeling techniques enable researchers to predict how these compounds will interact with biological targets at the atomic level. This information is invaluable for designing molecules with improved binding affinity and selectivity. Additionally, computational methods help in identifying potential liabilities such as toxicity or drug-drug interactions before costly experimental trials are conducted.
The synthesis of benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. The use of catalysts and transition metals can enhance reaction efficiency and selectivity. Researchers continuously explore new synthetic strategies to improve scalability and reduce environmental impact, aligning with green chemistry principles.
In conclusion, benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 32016-31-2) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for synthesizing bioactive molecules targeting various diseases. As research progresses, this compound will likely continue to play a crucial role in discovering novel therapeutic agents that improve human health and well-being.
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